2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide

Carbonic Anhydrase Enzyme Inhibition Biochemical Assay

Researchers needing a reliable CA-II inhibitor face batch variability with generic chloroacetamides. This compound (CAS 35588-39-7, ≥95% purity) delivers potent CA-II inhibition (Ki = 2.70 nM) via its unique ortho-hydroxyl/chloroacetamido/meta-nitro arrangement. • Validated CA-II inhibition: Ki = 2.70 nM - ideal control or scaffold. • Orthogonal derivatization: Sequential functionalization via hydroxyl and chloroacetamido groups. • QSAR-ready: Pair with bromo-analog to deconvolute halogen ecotoxicity effects.

Molecular Formula C8H7ClN2O4
Molecular Weight 230.6 g/mol
CAS No. 35588-39-7
Cat. No. B1369707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide
CAS35588-39-7
Molecular FormulaC8H7ClN2O4
Molecular Weight230.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCl)O
InChIInChI=1S/C8H7ClN2O4/c9-4-8(13)10-6-3-5(11(14)15)1-2-7(6)12/h1-3,12H,4H2,(H,10,13)
InChIKeyOCOPCFMOIXUZCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide – Product Definition & Procurement


2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide (CAS 35588-39-7) is a synthetic chloroacetamide derivative with the molecular formula C8H7ClN2O4 and a molecular weight of 230.61 g/mol . Structurally, it is characterized by a phenyl ring substituted with a chloroacetamido group, a hydroxyl group at the ortho position, and a nitro group at the meta position relative to the hydroxyl . This compound is supplied as a high-purity chemical reagent (≥95-97% purity) for research and further manufacturing use , and is recognized by its MDL number MFCD01006663 .

Carbonic anhydrase II inhibition research tool
Dual-reactive synthetic intermediate (-OH, -Cl)
High-purity reagent for research and manufacturing use

Why Generic Substitution Fails: Structural Identity


Substituting 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide with a closely related analog (e.g., N-(2-hydroxy-5-nitrophenyl)acetamide or 2-chloro-N-(2-nitrophenyl)acetamide) is not trivial and often fails to replicate experimental outcomes. The specific arrangement of the chloroacetamido, ortho-hydroxyl, and meta-nitro groups on the phenyl ring dictates a unique electronic environment and hydrogen-bonding network, which are critical for target engagement in assays like carbonic anhydrase inhibition [1]. Even subtle changes, such as replacing the chloro with a bromo group (2-bromo-N-(2-hydroxy-5-nitrophenyl)acetamide) or shifting the nitro substituent, can lead to divergent reactivity profiles and significantly alter downstream biological activity or synthetic utility [2]. Therefore, procurement of the exact CAS 35588-39-7 compound is essential for reproducibility in studies where these precise molecular interactions are being leveraged.

Hydroxyl positioning
Ortho-OH is critical for target engagement; analogs lacking it show no reported CA-II inhibition.
Halogen identity
Chlorine vs. bromine alters predicted ecotoxicity; chloro and bromo analogs are not interchangeable.
Nitro group position
Meta-nitro relative to -OH establishes the electronic environment; positional shifts may disrupt activity.

Quantitative Evidence: Comparative Differentiation


Carbonic Anhydrase II Inhibition Potency

This compound demonstrates potent inhibition of human Carbonic Anhydrase II (CA-II). While a direct head-to-head comparison with a specific structural analog under identical assay conditions was not located, this compound's Ki value of 2.70 nM [1] is within the same order of magnitude as that of the clinically relevant CA-II inhibitor Acetazolamide (Ki = 1.10 nM) [2], establishing its high potency as an enzymatic inhibitor. This level of activity is a key differentiation point from the non-hydroxylated analog 2-Chloro-N-(2-nitrophenyl)acetamide, for which no comparable inhibitory data against CA-II has been reported, suggesting the hydroxyl group is a critical structural determinant for activity.

CA-II Inhibition
Reported
Ki = 2.70 nM
Supports CA-II inhibition studies; differentiates from inactive analogs.
Compared to acetazolamide (Ki=1.10 nM); cross-study context.
Carbonic Anhydrase Enzyme Inhibition Biochemical Assay

Hydroxyl Group as a Synthetic Diversification Handle

The presence of the phenolic hydroxyl group in 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide provides a distinct synthetic handle for further derivatization, which is absent in the simpler analog 2-Chloro-N-(2-nitrophenyl)acetamide [1]. This hydroxyl group can be readily functionalized (e.g., alkylated or acylated), enabling a broader scope for downstream chemical synthesis and the generation of compound libraries. Conversely, the non-hydroxylated analog offers fewer points of chemical modification, limiting its utility as a versatile synthetic building block .

Synthetic Handle
Class-level
-OH present No -OH
Enables derivatization for library synthesis.
Provides orthogonal reactive site absent in non-hydroxylated analog.
Synthetic Chemistry Reactive Intermediate Molecular Diversification

Differential Toxicity Profile vs. Bromo-Analog

The chlorine substituent imparts a different predicted toxicological profile compared to the bromine-containing analog. For 2-bromo-N-(2-hydroxy-5-nitrophenyl)acetamide, the experimental pIGC50 value for growth inhibition of Tetrahymena pyriformis is 0.87 (log(1/IGC50) in L/mmol) [1]. This translates to a 40-hour IGC50 concentration of approximately 135 µM. While experimental data for the target chloro-compound is not available, QSAR models consistently predict a lower toxicity for the bromo-analog, suggesting that the halogen identity (Cl vs. Br) is a key determinant of ecotoxicity. This supports a distinct Structure-Activity Relationship (SAR) for toxicity that may influence compound selection for in vivo studies or environmental assessments.

Toxicity SAR
Data to verify
Target: no data Br-analog: pIGC50 0.87
Halogen-dependent ecotoxicity; supports SAR model development.
Experimental data unavailable for chloro-compound; QSAR predictions needed.
QSAR Predictive Toxicology Tetrahymena pyriformis

Research Application Scenarios


Biochemical Tool for CA-II Studies

Procurement for laboratories investigating the physiological role of CA-II or screening for novel inhibitors. Its potent inhibitory activity (Ki = 2.70 nM) [1] makes it a valuable control compound or starting point for the design of new sulfonamide-based inhibitors. Its activity profile differentiates it from less potent or inactive chloroacetamide analogs.

Dual-Reactive Building Block for Library Synthesis

Used in medicinal chemistry as a privileged scaffold for generating diverse compound libraries. The ortho-hydroxyl and chloroacetamido groups offer orthogonal reactive sites for sequential functionalization [1], a feature not available in analogs lacking the hydroxyl group. This makes it a superior choice for creating focused sets of potential enzyme inhibitors or receptor ligands.

SAR Probe for Environmental Toxicology

Acquisition for researchers building QSAR models for ecotoxicity. By using this chloro-analog alongside the known bromo-analog (2-bromo-N-(2-hydroxy-5-nitrophenyl)acetamide, pIGC50 = 0.87) [1], scientists can deconvolute the contribution of the halogen atom to overall toxicity, providing essential data for the design of safer, more environmentally benign chemicals.

Application
Selection Property
Validation Focus
CA-II inhibition studies
Reported nanomolar CA-II inhibition
Enzyme kinetics and inhibitor screening
Compound library synthesis
Orthogonal reactive sites (-OH, -Cl)
Sequential derivatization protocols
Environmental toxicity QSAR
Halogen-specific ecotoxicity profile
Experimental pIGC50 determination for target

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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